Durissimol A
Description
Durissimol A is a naturally occurring primary propargyl alcohol initially isolated from marine sponges, as part of a series of linear and branched C16–C33 metabolites containing 2,4-dien-1-ol fragments . Structurally, this compound features a propargyl alcohol moiety (HC≡C–CH2–OH) and conjugated diene system, which contributes to its reactivity and bioactivity. While its specific biological roles remain under investigation, related compounds in its class exhibit antitumor, antifouling, and enzyme-inhibitory properties, positioning this compound as a compound of significant pharmacological interest .
Properties
Molecular Formula |
C17H28O |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
8-methylhexadeca-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H28O/c1-3-4-5-6-8-11-14-17(2)15-12-9-7-10-13-16-18/h17-18H,3-6,8,11-12,14-16H2,1-2H3 |
InChI Key |
XIPKJBRKFFRDDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CCC#CC#CCO |
Synonyms |
durissimol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Durissimol A belongs to a broader family of polyacetylenic and propargyl alcohol-derived natural products. Below is a systematic comparison with structurally or functionally related compounds:
Structural and Functional Analogues
Key Differences and Implications
Structural Variations :
- This compound vs. Durissimol B : Both share the 2,4-dien-1-ol backbone, but Durissimol B’s antitumor activity against NUGC cells suggests functional group modifications (e.g., hydroxylation or stereochemistry) enhance bioactivity .
- Propargyl Alcohols vs. Polyacetylenes : this compound and Renierin-2 (propargyl alcohols) lack the extended conjugated triple bonds seen in Callyspongynes and Raspailynes, which may explain differences in membrane interaction and toxicity .
Biological Source Discrepancies: this compound’s reported isolation from both sponges and roundworms highlights the need for further taxonomic verification. Sponge-derived metabolites often associate with symbiotic microbes, whereas roundworm origins may imply distinct biosynthetic pathways .
Enzyme Inhibition: Callysponginol sulfate A (a sulfated derivative) inhibits membrane-type 1 matrix metalloproteinase (MMP-1), a target absent in this compound studies . Antifouling Properties: Callyspongenols and Callyspongynes exhibit antifouling effects absent in this compound, likely due to their sulfate groups or longer hydrophobic chains .
Q & A
Basic Research Questions
Q. What are the established methods for isolating Durissimol A from natural sources, and how are purity thresholds validated?
- Methodology : Use column chromatography (e.g., silica gel, HPLC) for isolation, followed by spectroscopic validation (NMR, MS) and comparison with literature data. Purity is quantified via HPLC-UV (>95% peak area) and corroborated by melting point consistency .
- Experimental Design : Include negative controls (solvent-only extracts) and replicate extractions (n ≥ 3) to assess variability in yield and purity .
Q. How is the stereochemical configuration of this compound determined, and what analytical techniques are prioritized?
- Methodology : Combine X-ray crystallography (for absolute configuration) with circular dichroism (CD) and NOESY NMR to resolve chiral centers. Cross-validate with computational models (DFT calculations) .
- Data Interpretation : Address discrepancies between predicted and observed optical rotations by re-examining solvent effects or crystallographic parameters .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are false positives mitigated?
- Methodology : Employ dose-response assays (e.g., IC50 determination in cancer cell lines) with positive/negative controls. Use counterscreens (e.g., cytotoxicity in non-target cells) and orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm specificity .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
- Analysis Framework : Conduct a meta-analysis of published dose ranges, cell lines, and assay conditions. Replicate key experiments under standardized protocols (e.g., ATCC cell lines, fixed serum concentrations) to isolate variables .
- Troubleshooting : If discrepancies persist, evaluate compound stability (e.g., light, temperature) and batch-to-batch variability via LC-MS profiling .
Q. What strategies optimize the synthetic yield of this compound derivatives while maintaining stereoselectivity?
- Methodology : Use DoE (Design of Experiments) to test reaction parameters (temperature, catalyst load, solvent polarity). Monitor intermediates via in-situ IR or LC-MS to identify kinetic vs. thermodynamic control pathways .
- Data Validation : Compare synthetic yields across ≥3 independent trials and characterize by 2D NMR to confirm stereochemical fidelity .
Q. How can computational modeling (e.g., molecular docking) guide the structure-activity relationship (SAR) analysis of this compound analogs?
- Workflow : Dock analogs into target protein structures (PDB) using AutoDock Vina, then validate predictions with SPR (surface plasmon resonance) binding assays. Prioritize compounds with ΔG ≤ -8 kcal/mol and <1 nM KD .
- Limitations : Address false docking poses by incorporating molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability .
Q. What protocols ensure reproducibility in this compound’s pharmacokinetic studies across different animal models?
- Standardization : Use isogenic animal cohorts, fixed dosing regimens (e.g., oral vs. intravenous), and LC-MS/MS for plasma quantification. Report parameters (t1/2, Cmax) with 95% confidence intervals .
- Contradiction Management : If bioavailability varies, analyze differences in gut microbiota or metabolic enzyme expression via RNA-seq .
Methodological Best Practices
- Data Reporting : Follow the Beilstein Journal’s guidelines for experimental sections: disclose solvent grades, instrument models, and software versions to enable replication .
- Ethical Compliance : For in vivo studies, document IACUC approval numbers and anesthesia protocols in the methods section .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
